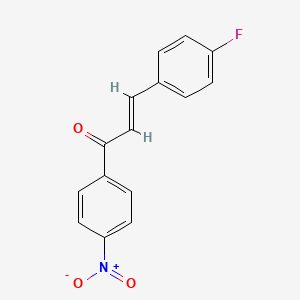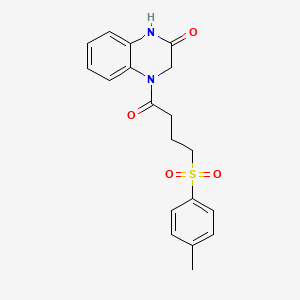
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Structural Analysis
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound involved in various synthetic and structural analyses in scientific research. Its derivatives and related compounds have been the subject of extensive studies due to their potential biological and pharmacological significance.
Regioselective Synthesis :
- The compound is involved in the switchable and highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. These compounds have a wide range of physical and pharmaceutical applications and can be prepared by cyclocondensation of o-phenylenediamines and aroylpyruvates. The study developed methodologies enabling the switching of 3,4-dihydroquinoxalin-2(1H)-one regioselectivity in a predictable manner, proposing a mechanism for the regioselectivity and offering a guide for choosing optimal reaction conditions (Dobiáš et al., 2017).
Anticancer Properties :
- Related quinoxalin-2(1H)-one derivatives have shown promising anticancer properties. They inhibited tumor growth, disrupted tumor vasculature, and induced apoptosis in tumor cells without apparent toxicity, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Aggregation-Induced Emission (AIE) Activity :
- Derivatives of quinoxalin-2(1H)-one have been synthesized to exhibit enhanced AIE activity compared to their parent compounds. This study provides insight into the AIE mechanism, which differs considerably between the parent compound and its derivatives, contributing to the understanding of excited state intramolecular proton transfer (ESIPT) processes (Wu et al., 2015).
Antiradical Properties :
- Synthesized derivatives of quinoxalin-2(1H)-one have been evaluated for their antiradical activity. The study found that certain derivatives exhibit high antiradical activity, contributing to the understanding of the compound's potential as an antioxidant (Mieriņa et al., 2014).
Antitubercular Potency :
- A series of quinoxalin-2(1H)-one derivatives have been evaluated for their antitubercular potency, showing significant inhibitory effects on Mycobacterium tuberculosis. This research highlights the compound's potential in antitubercular therapy (Das et al., 2010).
Antioxidant Activities :
- Biologically interesting derivatives of quinoxalin-2(1H)-one have been synthesized and evaluated for their antioxidant properties, indicating their potential in combating oxidative stress (Pandit et al., 2015).
特性
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14-8-10-15(11-9-14)26(24,25)12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMFIDNTFMNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tosylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2627308.png)
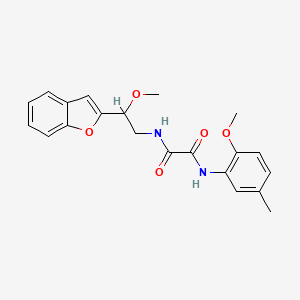
![2-{[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2627311.png)
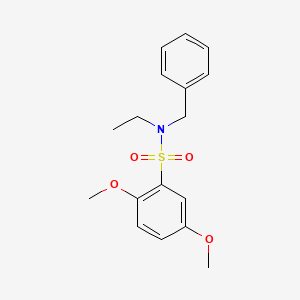
![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2627315.png)

![4-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2627317.png)
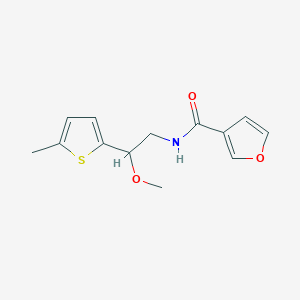
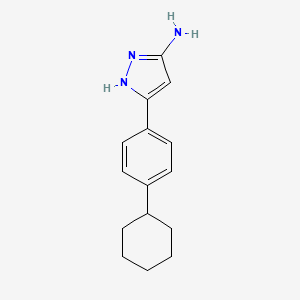
![4-chloro-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2627322.png)
